4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID The major metabolite of Bisoprolol.
Bisoprolol Acid Impurity is a major metabolite and impurity of Bisoprolol.
Brand Name: Vulcanchem
CAS No.: 72570-70-8
VCID: VC21347643
InChI: InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID

CAS No.: 72570-70-8

Cat. No.: VC21347643

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID - 72570-70-8

CAS No. 72570-70-8
Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
Standard InChI InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
Standard InChI Key WONQRVASZHJNFS-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Appearance White Solid
Melting Point 253-255˚C

Chemical Structure and Properties

Molecular Structure

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID features a para-substituted benzoic acid with a hydroxy-isopropylaminopropoxy side chain. The molecular structure contains several key functional groups that contribute to its chemical and biological properties:

  • A carboxylic acid group (-COOH)

  • A secondary amine (isopropylamino group)

  • A hydroxyl group (-OH)

  • An ether linkage connecting the benzoic acid to the aminopropoxy chain

These structural elements are strategically positioned to enable interaction with biological targets, particularly beta-adrenergic receptors, which explains the compound's relationship to cardiovascular medications.

Physical Properties

The physical properties of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID are summarized in the following table:

PropertyValue
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
CAS Number72570-70-8
Physical StateSolid at room temperature
LogPSimilar to related compounds (~2.4)

The compound's balanced combination of hydrophilic and lipophilic moieties influences its solubility profile, making it suitable for various pharmaceutical applications and chemical reactions.

Chemical Properties

The chemical reactivity of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID is primarily governed by its functional groups:

  • The carboxylic acid group can participate in esterification reactions, as evidenced by the existence of various ester derivatives

  • The secondary amine can undergo N-alkylation and form salts with acids

  • The hydroxyl group can be oxidized to a ketone or participate in esterification

  • The ether linkage provides stability but can be cleaved under harsh conditions

These reactive centers allow for the synthesis of numerous derivatives, including those used in analytical chemistry and pharmaceutical research.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves several key steps, although specific methods may vary based on the desired transformation. Common synthetic approaches include:

  • Starting with a para-substituted benzoic acid derivative

  • Introducing the propoxy group through an etherification reaction

  • Functionalization with the hydroxy and isopropylamino groups

These synthetic pathways must be carefully controlled to ensure regioselectivity and stereochemical purity of the final product.

Reaction Conditions

The synthesis generally requires controlled reaction conditions:

  • Temperature control to prevent side reactions

  • Selection of appropriate solvents based on solubility and reactivity

  • Catalysts for specific transformations

  • pH control during amino group functionalization

These parameters significantly impact the yield and purity of the final compound, with implications for both research applications and potential industrial production.

Industrial Production Methods

Industrial production of this compound and its derivatives often employs large-scale esterification and substitution reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions

Types of Reactions

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID can undergo various chemical reactions, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, as seen in derivatives like the methyl ester (methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate) and the 2-isopropoxyethyl ester

  • Salt formation: The amine group can form salts with acids, producing compounds like the hydrochloride derivatives

  • Oxidation: The hydroxyl group can potentially be oxidized to form ketone derivatives

  • Substitution: The amino group can participate in substitution reactions with various electrophiles

These reactions are essential for creating derivatives with modified properties for specific applications.

Common Reagents and Conditions

Typical reagents used in reactions with 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID include:

  • Alcohols and acid catalysts for esterification

  • Hydrogen chloride or other acids for salt formation

  • Oxidizing agents for hydroxyl group modification

  • Alkylating agents for amine functionalization

The selection of reagents and conditions is critical for achieving the desired transformation while minimizing side reactions that could reduce yield or introduce impurities.

Major Products

Major reaction products of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID include:

  • Methyl ester hydrochloride (CAS: 33947-96-5)

    • Molecular formula: C14H22ClNO4

    • Molecular weight: 303.78 g/mol

  • 2-Isopropoxyethyl ester hydrochloride

    • Molecular formula: C18H30ClNO5

    • Molecular weight: 375.89 g/mol

  • Deuterated derivatives used in analytical applications

    • E.g., 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

    • Molecular formula: C13H12D7NO4

    • Molecular weight: 260.34 g/mol

These derivatives expand the utility of the parent compound in various research contexts.

Biological Activity and Pharmacological Properties

Relationship to Beta-Blockers

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID has structural similarities to several beta-blocker medications, particularly Bisoprolol. This structural relationship suggests potential activity at beta-adrenergic receptors, which are important targets for treating cardiovascular conditions.

The compound's structure contains the key pharmacophore elements common to beta-blockers:

  • An aromatic ring

  • An ether linkage

  • A hydroxyl group

  • A secondary amine

These structural features are critical for interaction with beta-adrenergic receptors, explaining the compound's relevance to cardiovascular research.

Pharmacokinetics

The pharmacokinetic properties of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and related compounds may include:

  • Absorption: Likely well-absorbed due to balance of lipophilic and hydrophilic groups

  • Distribution: Moderate volume of distribution

  • Metabolism: Potential for oxidation, conjugation, and ester hydrolysis

  • Excretion: Likely renal clearance for the parent compound and metabolites

The deuterated derivatives of this compound are particularly valuable for metabolic studies, as they enable precise tracking of the compound and its metabolites in biological systems.

Research Applications

Use in Scientific Research

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and its derivatives serve important functions in scientific research:

  • As intermediates in the synthesis of various organic compounds

  • For studying enzyme inhibition and receptor binding

  • In analytical chemistry as reference standards

The compound's well-defined structure and reactivity make it valuable for diverse research applications across chemistry and biology.

Applications in Medicine

The compound has relevance to medical research:

  • Exploration of therapeutic potential in cardiovascular diseases due to structural similarity to beta-blockers

  • Investigation of structure-activity relationships for receptor binding

  • Development of novel pharmaceutical agents

These applications highlight the compound's significance in drug discovery and development processes.

Use as Intermediates in Synthesis

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID serves as a valuable intermediate in the production of:

  • Pharmaceuticals targeting cardiovascular conditions

  • Fine chemicals for research applications

  • Specialized reagents for biological assays

Its utility as a synthetic intermediate stems from its multiple functional groups that can be selectively modified to create diverse derivatives.

Related Compounds and Derivatives

Comparison with Similar Compounds

Several compounds share structural features with 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID:

CompoundMolecular FormulaMolecular WeightStructural Relationship
4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic AcidC13H19NO4253.29 g/molParent compound
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acidC14H21NO4267.32 g/molHomologue with additional methylene group
Metoprolol acidC14H21NO4267.32 g/molMetabolite of the beta-blocker metoprolol
Atenolol acidC14H21NO4267.32 g/molMetabolite of the beta-blocker atenolol

These structural relationships illustrate the compound's place within a broader family of molecules with pharmaceutical relevance.

Ester Derivatives

Several ester derivatives have been documented:

  • Methyl ester hydrochloride (methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate hydrochloride)

    • CAS: 33947-96-5

    • Molecular formula: C14H22ClNO4

    • Molecular weight: 303.78 g/mol

  • 2-Isopropoxyethyl ester hydrochloride

    • Molecular formula: C18H30ClNO5

    • Molecular weight: 375.89 g/mol

These ester derivatives may offer modified properties including solubility, stability, or biological activity compared to the parent compound.

Deuterated Forms

Deuterated derivatives have special applications in analytical chemistry and metabolism studies:

  • 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

    • Molecular formula: C13H12D7NO4

    • Molecular weight: 260.34 g/mol

    • IUPAC Name: 4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid

The deuterium labeling enables precise tracking of the compound in metabolic studies and provides valuable internal standards for quantitative analysis methods.

Analytical Methods

Detection Methods

Several analytical techniques are suitable for detecting and quantifying 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization

  • Capillary Electrophoresis

The deuterated derivatives are particularly valuable in mass spectrometry applications, serving as internal standards for quantitative analysis.

Characterization Techniques

Characterization of 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • X-ray crystallography for confirmation of solid-state structure

These techniques provide complementary information that together enables comprehensive characterization of the compound and its derivatives.

Quality Control

Quality control procedures for 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID and its derivatives may include:

  • Purity assessment using chromatographic techniques

  • Melting point determination

  • Spectroscopic analysis to confirm structure

  • Elemental analysis to verify chemical composition

Rigorous quality control is essential, particularly when the compound is used in pharmaceutical research or as an analytical standard.

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